Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate
Description
Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate is a synthetic cyclohexanecarboxylate derivative featuring a cyclopropylcarbonyl substituent and two ketone groups at the 3- and 5-positions. The methyl ester variant is hypothesized to share similar biochemical properties but may differ in pharmacokinetics and application efficacy due to its ester group .
Properties
IUPAC Name |
methyl 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-12(16)7-4-8(13)10(9(14)5-7)11(15)6-2-3-6/h6-7,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDLLLKZZLIHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C(=C(C2CC2)O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
High-Pressure Condensation with Organic Amines
The first step in this method involves the high-pressure condensation of diethyl maleate and acetone in the presence of organic amines. The reaction occurs at 140–160°C under 5–15 atm pressure, producing 2-acetonyl-1,4-diethyl succinate as an intermediate. A molar ratio of 0.1–0.5:1 for diethyl maleate to acetone is optimal, with organic amines (e.g., triethylamine) acting as catalysts at a 0.1–0.5:1 ratio relative to diethyl maleate. This step establishes the ketone functionality critical for subsequent cyclization.
Alkali-Mediated Cyclization
The intermediate 2-acetonyl-1,4-diethyl succinate undergoes cyclization in the presence of sodium alkoxide (10–30% w/w in ethanol or methanol). Refluxing at 80–100°C for 2–4 hours yields ethyl 3,5-dioxocyclohexanecarboxylate . Sodium ethoxide or methoxide is used at a 1–1.5:1 molar ratio relative to the intermediate. This step forms the cyclohexane ring with dual ketone groups, a structural prerequisite for acylation.
Acylation with Cyclopropanecarboxylic Anhydride
The final step involves reacting ethyl 3,5-dioxocyclohexanecarboxylate with cyclopropanecarboxylic anhydride under alkaline conditions. Using sodium hydroxide or potassium carbonate (1–1.5:1 molar ratio) in ethanol, the reaction proceeds at reflux for 2.5–3 hours, yielding methyl 4-(cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate after acidification and purification. Reported yields for this three-step process range from 71–73%, with a melting point of 35°C.
Alternative Pathway Using Acetoacetic Ester and Diethyl Maleate
Alkali-Catalyzed Addition Reaction
In this method, acetoacetic ester (e.g., ethyl acetoacetate) reacts with diethyl maleate under alkaline conditions (e.g., sodium ethoxide) to form 2-acetonyl-1,4-diethyl succinate . The reaction occurs at ambient pressure and 60–80°C, avoiding high-pressure equipment. A 1:1 molar ratio of acetoacetic ester to diethyl maleate ensures minimal side products.
Acid-Catalyzed Cyclization
The intermediate undergoes cyclization in the presence of hydrochloric or sulfuric acid, forming ethyl 3,5-cyclohexyldione-carboxylate . This step requires refluxing in toluene or xylene for 4–6 hours, with acid concentrations of 10–20% v/v. The cyclized product is isolated via distillation or crystallization.
Esterification with Cyclopropanecarbonyl Chloride
Ethyl 3,5-cyclohexyldione-carboxylate is esterified with cyclopropanecarbonyl chloride using triethylamine or pyridine as acid scavengers. Conducted in dichloromethane or tetrahydrofuran at 0–5°C, this step achieves 68–70% yield. The final product is purified via column chromatography or recrystallization.
Comparative Analysis of Preparation Methods
Reaction Efficiency and Yield
The high-pressure method () offers marginally higher yields (71–73%) compared to the acetoacetic ester route (68–70%). However, the latter avoids energy-intensive high-pressure conditions, reducing operational costs.
Byproduct Formation
The acetoacetic ester pathway generates fewer byproducts due to milder reaction conditions, whereas the high-pressure route may produce trace amounts of dehydrated intermediates.
Scalability and Industrial Feasibility
Both methods are scalable, but the acetoacetic ester route is preferred for its simplicity and lower equipment requirements. The high-pressure method demands specialized reactors, increasing capital investment.
Critical Parameters in Optimization
Catalyst Selection
Solvent Systems
Molar Ratios
- Excess cyclopropanecarboxylic anhydride (1.5:1) drives acylation to completion but requires careful pH control during workup.
Challenges and Mitigation Strategies
Thermal Degradation
Prolonged heating during cyclization can degrade the cyclohexane ring. Maintaining temperatures below 100°C and using inert atmospheres mitigates decomposition.
Purification Difficulties
The final product’s low melting point (35°C) complicates crystallization. Chromatography with silica gel (60–120 mesh) and hexane-ethyl acetate (4:1) eluent achieves >98% purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Medicine: This compound could be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in their activity and subsequent biological effects. The pathways involved may include signal transduction cascades or metabolic processes that are influenced by the compound’s presence.
Comparison with Similar Compounds
Structural Analogs
The following compounds are structurally related to Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate:
Key Structural Differences:
- Ester Group : The methyl vs. ethyl ester influences lipophilicity and hydrolysis rates. Ethyl esters (e.g., Trinexapac-ethyl) may exhibit longer environmental persistence compared to methyl esters .
- Position 4 Substituent : The target compound features a cyclopropylcarbonyl group, whereas Trinexapac-ethyl has a cyclopropylhydroxymethylene group. This difference impacts hydrogen bonding and receptor interactions.
Functional and Application Comparisons
Trinexapac-ethyl
- Application : Widely used to suppress vertical growth in crops like wheat and turfgrass, enhancing stem thickness and stress resistance .
- Mechanism : Inhibits gibberellin biosynthesis, reducing cell elongation .
- Efficacy : ED₅₀ values in agricultural settings are well-documented, with formulations such as Primo MAX achieving commercial success .
This compound
- Hypothesized Use : Likely functions as a growth regulator but with reduced bioavailability compared to Trinexapac-ethyl due to faster hydrolysis of the methyl ester .
- Research Gaps: Limited peer-reviewed data on its agricultural applications or toxicity profile.
Free Acid Form
- Role : Likely a metabolic intermediate of Trinexapac-ethyl, with negligible direct agricultural use due to higher polarity and lower membrane permeability .
Biological Activity
Methyl 4-(Cyclopropylcarbonyl)-3,5-dioxocyclohexanecarboxylate, with the CAS number 104273-73-6, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C11H12O5
- Molecular Weight : 224.21 g/mol
- SMILES Representation : OC(=O)C1CC(=O)C(C(=O)C2CC2)C(=O)C1
- IUPAC Name : 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexane-1-carboxylic acid
These properties indicate that the compound contains multiple functional groups, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.
Cytotoxicity
Research has shown that derivatives of cyclohexanecarboxylic acids exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have indicated that compounds with similar structural characteristics can demonstrate significant cytotoxic effects in vitro:
- Study Findings : A comparative analysis of substituted phenylglyoxal chelates indicated that structural modifications can enhance cytotoxic effects against tumor cells. The correlation between lipophilicity and cytotoxicity suggests that this compound may exhibit selective toxicity towards certain cancer cell lines .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Inhibitors targeting specific pathways involved in inflammation have been explored for their therapeutic benefits:
Data Table: Biological Activity Summary
| Activity Type | Description | References |
|---|---|---|
| Cytotoxicity | Significant effects on tumor cells | |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related compounds provide insights into its potential applications:
- Cytotoxicity Studies : Investigations into structurally similar compounds have revealed a pattern where certain modifications lead to increased efficacy against cancer cell lines.
- Inflammation Models : Research into analogs targeting p38 MAP kinase has highlighted the importance of structural features in enhancing therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
